molecular formula C31H63N2O6P B15090731 N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base)

N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base)

Cat. No.: B15090731
M. Wt: 590.8 g/mol
InChI Key: ZIEWVPJUBVRCAL-ZNTNEXAZSA-N
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Description

N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base): is a synthetic phosphosphingolipid. It is a derivative of sphingosine, where the C-2 amine and C-1 hydroxyl groups of the sphingosine backbone are substituted with lauric acid and phosphoethanolamine groups, respectively . This compound is known for its role in various biological processes and is used in scientific research for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-lauroyl-D-erythro-sphingosyl phosphoethanolamine involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-lauroyl-D-erythro-sphingosyl phosphoethanolamine involves its interaction with cellular membranes and signaling pathways. It can modulate membrane fluidity and participate in signaling cascades that regulate cell growth, differentiation, and apoptosis. The compound targets specific sphingolipid-binding proteins and enzymes involved in sphingolipid metabolism .

Comparison with Similar Compounds

    N-palmitoyl-D-erythro-sphingosyl phosphoethanolamine: Similar structure but with palmitic acid instead of lauric acid.

    N-stearoyl-D-erythro-sphingosyl phosphoethanolamine: Contains stearic acid instead of lauric acid.

    N-myristoyl-D-erythro-sphingosyl phosphoethanolamine: Contains myristic acid instead of lauric acid.

Uniqueness: N-lauroyl-D-erythro-sphingosyl phosphoethanolamine is unique due to its specific fatty acid chain length (lauric acid) which influences its biophysical properties and interactions with cellular membranes. This makes it particularly useful in studies related to membrane dynamics and sphingolipid metabolism .

Properties

Molecular Formula

C31H63N2O6P

Molecular Weight

590.8 g/mol

IUPAC Name

2-aminoethyl [(E)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate

InChI

InChI=1S/C31H63N2O6P/c1-3-5-7-9-11-13-14-15-17-18-20-22-24-30(34)29(28-39-40(36,37)38-27-26-32)33-31(35)25-23-21-19-16-12-10-8-6-4-2/h22,24,29-30,34H,3-21,23,25-28,32H2,1-2H3,(H,33,35)(H,36,37)/b24-22+

InChI Key

ZIEWVPJUBVRCAL-ZNTNEXAZSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/C(C(COP(=O)(O)OCCN)NC(=O)CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCN)NC(=O)CCCCCCCCCCC)O

Origin of Product

United States

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